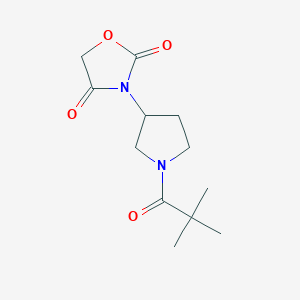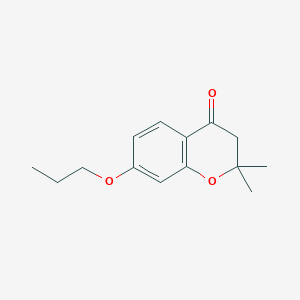
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one, also known as 2,2-dimethyl-7-propoxy-chromen-4-one, is a chromenone compound that has been studied extensively for its potential applications in the field of synthetic chemistry. This compound has been found to possess a range of properties that make it an attractive choice for a variety of uses, including in the synthesis of pharmaceuticals, cosmetics, and other products.
科学的研究の応用
Antioxidant Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: possesses antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have investigated its potential role in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Studies suggest that this compound exhibits anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and skin disorders. Researchers explore its potential as a natural anti-inflammatory agent .
Anticancer Potential
The chromenone scaffold has drawn attention in cancer research. 2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one shows promise as an anticancer agent. It interferes with cancer cell growth, induces apoptosis, and inhibits angiogenesis. Investigations focus on its efficacy against specific cancer types .
Neuroprotective Properties
In the realm of neuroscience, this compound has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: exhibits antimicrobial properties. It has been evaluated against bacteria, fungi, and viruses. Researchers investigate its use as a natural alternative to conventional antimicrobial agents.
Cardiovascular Health
The compound’s vasorelaxant properties make it relevant in cardiovascular research. It may help regulate blood pressure and improve endothelial function. Investigations explore its impact on vascular health and potential applications in cardiovascular disease management .
特性
IUPAC Name |
2,2-dimethyl-7-propoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h5-6,8H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHAPCWYAJZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

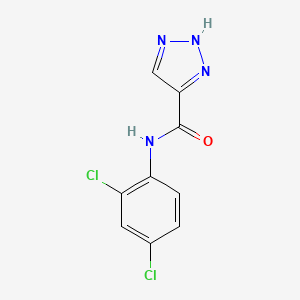
![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
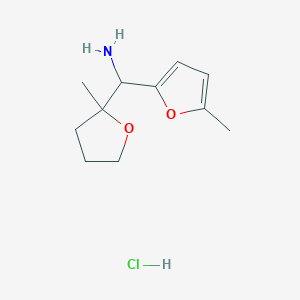
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)
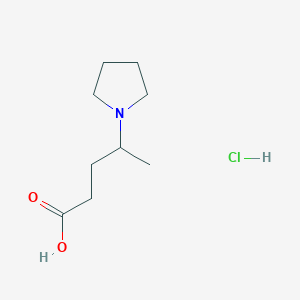
![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)
